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molecular formula C21H26N2O2 B8469579 N-(1-Benzyl-4-piperidinyl)-2-(4-methoxyphenyl)acetamide

N-(1-Benzyl-4-piperidinyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B8469579
M. Wt: 338.4 g/mol
InChI Key: BZYUBSZYWOCNCB-UHFFFAOYSA-N
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Patent
US07041667B1

Procedure details

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (2.42 g, 12.6 mmol) was added to a solution of 1-benzyl-4-piperidinamine (2.0 g, 10.5 mmol), 4-methoxyphenylacetic acid (1.83 g, 11.0 mmol), 1-hydroxybenzotriazole hydrate (1.56 g, 11.5 mmol) and triethylamine (2.70 ml, 26.2 mmol) in dichloromethane (100 ml). The reaction mixture was stirred for 18 hours after which time the solvent was evaporated under reduced pressure. The residue was dissolved in ethyl acetate and washed with water (3×), dried (MgSO4), filtered and the solvent removed under reduced pressure to afford the title compound as a white solid, 3.44 g.
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.CN(C)CCCN=C=NCC.[CH2:13]([N:20]1[CH2:25][CH2:24][CH:23]([NH2:26])[CH2:22][CH2:21]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[CH3:27][O:28][C:29]1[CH:34]=[CH:33][C:32]([CH2:35][C:36](O)=[O:37])=[CH:31][CH:30]=1.O.ON1C2C=CC=CC=2N=N1.C(N(CC)CC)C>ClCCl>[CH2:13]([N:20]1[CH2:25][CH2:24][CH:23]([NH:26][C:36](=[O:37])[CH2:35][C:32]2[CH:33]=[CH:34][C:29]([O:28][CH3:27])=[CH:30][CH:31]=2)[CH2:22][CH2:21]1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
2.42 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)N
Name
Quantity
1.83 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(=O)O
Name
Quantity
1.56 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
2.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 18 hours after which time the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NC(CC1=CC=C(C=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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